molecular formula C14H16N4 B10784456 1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone

Cat. No.: B10784456
M. Wt: 240.30 g/mol
InChI Key: DQGFCLJXYFXXIJ-LFIBNONCSA-N
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Description

Budralazine is a vasodilator, which means it helps to widen blood vessels. This compound is primarily used as an antihypertensive agent to manage high blood pressure. Its chemical formula is C14H16N4 , and it has a molar mass of 240.310 g·mol−1 .

Preparation Methods

Budralazine can be synthesized through various chemical routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then reacted with 4-methylpent-3-en-2-one to yield budralazine . The industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Budralazine undergoes several types of chemical reactions, including:

    Oxidation: Budralazine can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: Budralazine can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Budralazine has several scientific research applications:

Mechanism of Action

Budralazine exerts its effects by directly relaxing the smooth muscles of blood vessels, leading to vasodilation. This action reduces the resistance in the blood vessels, thereby lowering blood pressure. The exact molecular mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells . This inhibition prevents the contraction of these muscles, leading to relaxation and dilation of the blood vessels.

Comparison with Similar Compounds

Budralazine is similar to other vasodilators like hydralazine. Both compounds belong to the phthalazine class and share a similar mechanism of action. budralazine is unique in its specific molecular structure, which gives it distinct pharmacological properties. Other similar compounds include:

Budralazine’s uniqueness lies in its specific molecular interactions and its effectiveness in managing hypertension with fewer side effects compared to some other vasodilators .

Properties

IUPAC Name

N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFCLJXYFXXIJ-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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